molecular formula C18H22N2O4S B4128883 N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Cat. No. B4128883
M. Wt: 362.4 g/mol
InChI Key: QMXRMEYUFZOKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide, also known as MNSAA, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been of particular interest due to its potential effects on the central nervous system and its potential as a tool for studying certain neurological disorders.

Mechanism of Action

The exact mechanism of action of N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is not yet fully understood, but it is believed to act on certain neurotransmitter systems in the brain. Specifically, N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide may modulate the activity of dopamine and acetylcholine, two neurotransmitters that are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has a number of biochemical and physiological effects. For example, N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to increase dopamine release in the brain, which may contribute to its potential neuroprotective effects. Additionally, N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to have antioxidant properties, which may help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. Additionally, N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to have relatively low toxicity, which makes it a potentially useful tool for studying neurological disorders. However, one limitation of N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide. One area of interest is the development of new treatments for neurological disorders based on the compound's potential neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide, which could provide insights into the underlying causes of these disorders. Finally, N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide may be useful in the development of new diagnostic tools for neurological disorders, as its effects on neurotransmitter systems in the brain may be used to identify early stages of these diseases.

Scientific Research Applications

N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. One area of interest has been its potential as a tool for studying certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to have potential neuroprotective effects, and may be useful in the development of new treatments for these disorders.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-8-10-16(11-9-13)25(22,23)20-14(2)18(21)19-12-15-6-4-5-7-17(15)24-3/h4-11,14,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXRMEYUFZOKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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